molecular formula C9H11NO3 B111040 (S)-2-Amino-2-(2-methoxyphenyl)acetic acid CAS No. 103889-86-7

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Cat. No.: B111040
CAS No.: 103889-86-7
M. Wt: 181.19 g/mol
InChI Key: DQSACLYOIBPCJU-QMMMGPOBSA-N
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Description

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile group is then reduced to an amine using hydrogen gas and a palladium catalyst.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid undergoes several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of 2-nitro-2-(2-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(2-methoxyphenyl)ethanol.

    Substitution: Formation of 2-amino-2-(2-hydroxyphenyl)acetic acid.

Scientific Research Applications

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-hydroxyphenyl)acetic acid
  • 2-Amino-2-(2-chlorophenyl)acetic acid
  • 2-Amino-2-(2-fluorophenyl)acetic acid

Uniqueness

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is unique due to its methoxy group, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSACLYOIBPCJU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908652
Record name Amino(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103889-86-7
Record name Amino(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
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(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
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(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
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(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
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